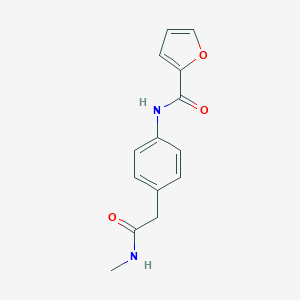

N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” is a chemical compound . It is a resveratrol analogue, which has been studied for its potential chemoprophylactic properties against various cancers, including colorectal cancer .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-bromophenyl)furan-2-carboxamide” was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .科学研究应用

小胶质细胞的 PET 成像

与 N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺结构相似的化合物 [11C]CPPC 已被确定为 CSF1R 特异性 PET 放射性示踪剂,CSF1R 是小胶质细胞特异性标记物。这允许对反应性小胶质细胞及其对体内神经炎症的贡献进行无创成像,这对于理解包括阿尔茨海默病和帕金森病在内的各种神经精神疾病至关重要。以无创方式特异性测量小胶质细胞活性的能力代表了神经炎症研究的重大进展 (Horti 等人,2019)。

抗菌活性

与 N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺在结构上相关的呋喃-3-甲酰胺已显示出对包括酵母、丝状真菌、细菌和藻类在内的多种微生物具有显着的体外抗菌活性。这表明在开发新型抗菌剂方面的潜在应用 (Zanatta 等人,2007)。

呋喃-2-甲酰胺的合成和性质

对呋喃-2-甲酰胺的合成和性质的研究,包括与 N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺在结构上相似的呋喃-2-甲酰胺,提供了对其在药物化学和药物设计中的潜在应用的见解。这些化合物已经历了各种化学反应,以探索它们的反应性和作为更复杂分子的构建模块的潜力 (El’chaninov & Aleksandrov, 2017)。

抗原生动物剂

与 N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺在结构上相关的化合物已被评估为抗原生动物剂,显示出强大的 DNA 亲和力和对布氏锥虫罗得西亚原虫和恶性疟原虫的显着的体外和体内活性。这项研究突出了这些化合物在治疗疟疾等疾病方面的潜力 (Ismail 等人,2004)。

离子的双通道检测

一种基于吩恶嗪的荧光化学传感器,其结构与 N-(4-(2-(甲基氨基)-2-氧代乙基)苯基)呋喃-2-甲酰胺相关,已被开发用于 Cd2+ 和 CN− 离子的区分检测。这种化学传感器以高灵敏度和选择性检测这些离子的能力,加上其在活细胞和斑马鱼中生物成像中的应用,展示了其在环境监测和生物研究中的潜力 (Ravichandiran 等人,2020)。

未来方向

The future directions for the study of “N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” could include further investigation into its potential chemoprophylactic properties against various cancers, as suggested by studies on similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

作用机制

Target of Action

The primary targets of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide are the p53 and p21 proteins . These proteins play a crucial role in cell cycle regulation, particularly in the G2/M phase .

Mode of Action

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide interacts with its targets by inducing G2/M cell cycle arrest . This is achieved through the activation of p53 and p21 proteins . The compound also triggers several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .

Biochemical Pathways

The compound affects the extrinsic “death-receptor-mediated” and the intrinsic “mitochondrial-mediated” pathways . These pathways regulate caspase-dependent apoptosis, a physiological mechanism for non-inflammatory, programmed cell death .

Pharmacokinetics

The compound’s effect on hct116 colorectal cancer cells was observed up to 72 hours post-treatment , suggesting it may have a prolonged presence in the system.

Result of Action

The compound’s action results in apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This leads to a potent suppressive effect on HCT116 colorectal cancer cells .

Action Environment

, suggesting that the cellular environment plays a role in its action.

属性

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWMJLWQWLBCDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)

![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)

![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)

![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)